molecular formula C5H3ClFNO B1365279 5-Chloro-3-fluoro-2-hydroxypyridine CAS No. 514797-96-7

5-Chloro-3-fluoro-2-hydroxypyridine

Cat. No. B1365279
M. Wt: 147.53 g/mol
InChI Key: AKLNMOLGRGQMFY-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 . The IUPAC name for this compound is 5-chloro-3-fluoropyridin-2 (1H)-one .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-fluoro-2-hydroxypyridine is 1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-3-fluoro-2-hydroxypyridine are not available, chloro and fluoro pyridines are known to undergo α and γ-activation in copper complexes .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-hydroxypyridine is a solid at room temperature . . The compound has a density of 1.517g/cm3 and a boiling point of 258.2ºC at 760 mmHg . The melting point of the compound is 71ºC .

Scientific Research Applications

Structural and Synthetic Utility in Organic Chemistry

5-Chloro-3-fluoro-2-hydroxypyridine has demonstrated significant value in the field of organic synthesis and structural chemistry. Schlosser and Bobbio (2002) describe its utility in creating diverse structural manifolds, highlighting its role in the synthesis of various halopyridines and pyridinecarboxylic acids. This compound acts as an intermediate in generating a variety of structurally diverse molecules, showcasing its versatility in synthetic organic chemistry (Schlosser & Bobbio, 2002).

Role in Synthesis of Complex Molecules

Wu et al. (2022) report the use of halopyridine isomers, including those derived from 5-Chloro-3-fluoro-2-hydroxypyridine, as valuable building blocks in medicinal chemistry. They emphasize its utility in synthesizing pentasubstituted pyridines with desired functionalities for chemical manipulations, demonstrating its significance in creating molecules with potential medicinal applications (Wu et al., 2022).

Investigating Tautomeric Equilibria

Calabrese et al. (2017) explored the effects of halogenation, including chlorination and fluorination as seen in 5-Chloro-3-fluoro-2-hydroxypyridine, on tautomeric and conformational equilibria in hydroxypyridines. Their research provides insights into the fundamental chemical behavior of such compounds, contributing to a deeper understanding of their reactivity and stability (Calabrese et al., 2017).

Applications in Coordination Chemistry

Research by Schäffler et al. (2006) on the synthesis of halogeno-pyridinolate complexes with diruthenium cores includes derivatives of hydroxypyridines like 5-Chloro-3-fluoro-2-hydroxypyridine. Their work contributes to the development of novel coordination compounds, which could have implications in catalysis and material science (Schäffler et al., 2006).

Herbicidal Activity Research

Tajik and Dadras (2011) studied novel 5-chloro-3-fluorophenoxypyridines, derived from 5-Chloro-3-fluoro-2-hydroxypyridine, for their herbicidal activity. Their findings highlight the potential agricultural applications of these compounds in weed management and crop safety (Tajik & Dadras, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Future Directions

While specific future directions for 5-Chloro-3-fluoro-2-hydroxypyridine are not available, fluorinated pyridines are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name

5-chloro-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNMOLGRGQMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476159
Record name 5-Chloro-3-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-hydroxypyridine

CAS RN

514797-96-7
Record name 5-Chloro-3-fluoro-2-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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